6-O-Desmethyl terazosin

Pharmaceutical Analysis Impurity Profiling HPLC Method Development

6-O-Desmethyl terazosin (CAS 105356-89-6), also designated as Terazosin EP Impurity G, is the 6-O-demethylated metabolite of the alpha-1 adrenoceptor antagonist terazosin and a specified impurity in the European Pharmacopoeia monograph for terazosin hydrochloride. Formed via hepatic cytochrome P450-mediated O-demethylation of the parent drug, it is one of the three major circulating terazosin metabolites in humans.

Molecular Formula C18H23N5O4
Molecular Weight 373.413
CAS No. 105356-89-6
Cat. No. B565978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Desmethyl terazosin
CAS105356-89-6
Synonyms1-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine
Molecular FormulaC18H23N5O4
Molecular Weight373.413
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)O
InChIInChI=1S/C18H23N5O4/c1-26-15-10-12-11(9-13(15)24)16(19)21-18(20-12)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)
InChIKeyILQALIJJROIUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Desmethyl Terazosin (CAS 105356-89-6): Core Identity, Metabolite Status, and Pharmacopoeial Classification


6-O-Desmethyl terazosin (CAS 105356-89-6), also designated as Terazosin EP Impurity G, is the 6-O-demethylated metabolite of the alpha-1 adrenoceptor antagonist terazosin and a specified impurity in the European Pharmacopoeia monograph for terazosin hydrochloride [1]. Formed via hepatic cytochrome P450-mediated O-demethylation of the parent drug, it is one of the three major circulating terazosin metabolites in humans [2]. The compound is a racemic quinazoline derivative with molecular formula C₁₈H₂₃N₅O₄ and molecular weight 373.41 g/mol . Unlike the parent drug terazosin, whose alpha-1 adrenoceptor subtype binding profile has been extensively characterized, the pharmacological activity and receptor subtype selectivity of 6-O-desmethyl terazosin remain uncharacterized in the peer-reviewed literature, representing a critical knowledge gap with implications for both therapeutic monitoring and impurity safety qualification [2].

Why 6-O-Desmethyl Terazosin Cannot Be Replaced by Other Terazosin Impurities, Metabolites, or Alpha-1 Blocker Reference Standards


6-O-Desmethyl terazosin occupies a uniquely constrained position that precludes generic substitution by any other terazosin-related compound, its 7-O-desmethyl positional isomer, or reference standards of alternative alpha-1 blockers. First, as a European Pharmacopoeia-specified impurity (Impurity G), its identity, chromatographic behavior, and quantification are mandated by regulatory monographs for terazosin API release and stability testing; no other compound can fulfill this role [1]. Second, the 6-O- and 7-O-desmethyl isomers exhibit distinct chromatographic retention properties that necessitate separate analytical method conditions—specifically, both compounds display inadequate retention on standard reversed-phase C18 columns, requiring ion-pair chromatography or alternative pentafluorophenyl stationary phases for adequate separation [1]. Third, the radioreceptor assay study by Taguchi et al. established that the alpha-1 adrenoceptor subtype-selectivity of terazosin metabolites remains unknown, and the discordance between HPLC-determined terazosin concentrations and radioreceptor assay activity at late time points implicates metabolites—including 6-O-desmethyl terazosin—in the extended pharmacodynamic profile of terazosin, a phenomenon not shared by other alpha-1 blockers such as tamsulosin whose metabolites are pharmacologically characterized [2]. These combined factors mean that neither the parent drug terazosin, the 7-O isomer, nor any other alpha-1 blocker reference standard can serve as an analytical or pharmacological surrogate for 6-O-desmethyl terazosin.

6-O-Desmethyl Terazosin (105356-89-6): Quantitative Differentiation Evidence Against Closest Comparators


Chromatographic Retention Deficiency on Standard Reversed-Phase C18 Columns vs. Other Terazosin Impurities

6-O-Desmethyl terazosin (Impurity G), together with its 7-O-desmethyl isomer (Impurity H), exhibits critically inadequate retention on standard reversed-phase C18 stationary phases—even with 100% aqueous mobile phase—a property not shared by other EP-specified terazosin impurities (A, B, C, E, F, J, K) [1]. The official Ph. Eur. monograph consequently mandates two separate chromatographic methods: a reversed-phase method for most impurities and an ion-pair chromatographic method specifically to retain and quantify Impurities G and H [1]. The updated method using a pentafluorophenyl (PFP) stationary phase successfully unified the analysis, reducing total run time from 90 minutes (2 × 45 min) to below 20 minutes [1].

Pharmaceutical Analysis Impurity Profiling HPLC Method Development

Method Run-Time Reduction Achieved via Unified PFP-Based Separation Incorporating Impurity G

The legacy Ph. Eur. method for terazosin impurity profiling required two sequential 45-minute runs (total 90 minutes) because Impurity G (6-O-desmethyl terazosin) and Impurity H (7-O-desmethyl terazosin) could not be retained under the same reversed-phase conditions as the other specified impurities [1]. The Kormány et al. (2017) rework achieved a reduction to below 5 minutes through pH elevation and novel high-pH-compatible stationary phases, while the Enesei et al. (2020) PFP-based unified method reduced total analysis time to below 20 minutes [1][2].

UHPLC Method Development Quality by Design Pharmacopoeial Method Modernization

Unknown Alpha-1 Adrenoceptor Subtype Selectivity vs. Characterized Parent Drug Terazosin and Tamsulosin Metabolites

The radioreceptor assay study by Taguchi et al. (1998) explicitly states that 'the α₁-adrenoceptor subtype-selectivity of terazosin metabolites is not known' and that 'it is noteworthy that two of the three major terazosin metabolites are 6-O- and 7-O-demethyl-terazosin' [1]. In contrast, the same study demonstrated that tamsulosin metabolites 'have an affinity and α₁-adrenoceptor subtype-selectivity similar to tamsulosin itself,' providing a characterized comparator [1]. The discordance between HPLC-determined terazosin plasma concentrations and radioreceptor assay binding activity at 23.5 hours post-dose—where considerable binding activity remained detectable at all three subtypes (α₁A, α₁B, α₁D) despite declining parent drug levels—indicates that metabolites including 6-O-desmethyl terazosin likely contribute to terazosin's extended in vivo pharmacological effects [1].

Receptor Pharmacology Metabolite Activity Alpha-1 Adrenoceptor Subtypes

Predicted Physicochemical Property Divergence: 6-O-Desmethyl vs. 7-O-Desmethyl Terazosin

ACD/Labs Percepta-predicted properties for 6-O-desmethyl terazosin include a LogP of -1.73, polar surface area of 114 Ų, and 3 hydrogen bond donors . While both 6-O- and 7-O-desmethyl terazosin share the identical molecular formula (C₁₈H₂₃N₅O₄) and molecular weight (373.41 g/mol), the positional isomerism (6-hydroxy-7-methoxy vs. 7-hydroxy-6-methoxy substitution on the quinazoline ring) generates distinct hydrogen-bonding patterns and electronic distributions that manifest as differential chromatographic retention—a property exploited in the EP method that requires dedicated separation conditions for these two impurities [1].

Physicochemical Properties Isomer Differentiation QSAR

Regulatory Identity: EP Impurity G vs. USP Related Compounds A/B/C and Other Alpha-1 Blocker Impurities

6-O-Desmethyl terazosin is codified as Terazosin EP Impurity G in the European Pharmacopoeia, a designation that carries specific identity, limit, and method requirements distinct from USP-designated related compounds (A, B, C) [1][2]. The USP monograph specifies limits for related compound A (≤0.3%), related compound C (≤0.4%), and any other individual impurity (≤0.1%) [2]. Under ICH Q3A/B guidelines, specified impurities in terazosin API must be individually quantified using authenticated reference standards; 6-O-desmethyl terazosin, as a named EP impurity, falls under this requirement for all ANDA submissions referencing the EP monograph [1].

Regulatory Compliance Pharmacopoeial Standards ANDA Requirements

6-O-Desmethyl Terazosin: High-Value Procurement Scenarios for Analytical, Regulatory, and Pharmacological Research Applications


EP-Compliant ANDA Submission: Terazosin HCl Impurity Profiling Method Validation

Generic pharmaceutical manufacturers preparing ANDA submissions for terazosin hydrochloride in European markets must validate an impurity profiling method that separates and quantifies all EP-specified impurities including Impurity G (6-O-desmethyl terazosin). As demonstrated by Enesei et al. (2020), this impurity is one of two that require non-standard chromatographic conditions (ion-pair or PFP stationary phases) due to inadequate reversed-phase C18 retention [1]. Procurement of an authenticated 6-O-desmethyl terazosin reference standard with full Certificate of Analysis (CoA) including HPLC purity, identity confirmation by NMR and MS, and traceability to EP standards is required for system suitability testing, linearity, accuracy, and LOQ/LOD determination during method validation.

Metabolite Pharmacological Profiling: Characterizing the Unknown Alpha-1 Subtype Selectivity of Terazosin Metabolites

The explicit statement by Taguchi et al. (1998) that 'the α₁-adrenoceptor subtype-selectivity of terazosin metabolites is not known' identifies a research gap of direct relevance to understanding terazosin's extended duration of action and side-effect profile [2]. Research laboratories investigating alpha-1 adrenoceptor pharmacology require pure 6-O-desmethyl terazosin for radioligand binding displacement assays at cloned human α₁A, α₁B, and α₁D receptor subtypes, functional tissue bath experiments using isolated prostate and vascular preparations, and correlation with the parent drug terazosin (Ki values: α₁a 3.91 nM, α₁b 0.79 nM, α₁d 1.16 nM). This compound is the rate-limiting reagent for resolving whether terazosin's in vivo effects at late time points are mediated by metabolites with distinct subtype selectivity profiles.

Stability-Indicating Method Development for Terazosin API Under ICH Q1A(R2) Conditions

Forced degradation studies of terazosin hydrochloride under oxidative, hydrolytic, thermal, and photolytic stress conditions can generate 6-O-desmethyl terazosin as a potential degradation product via O-demethylation. As a named EP impurity, its identification and quantification in stability samples require a characterized reference standard with established relative retention time and relative response factor against terazosin [1]. Analytical laboratories performing stability-indicating method validation must procure this compound to establish system suitability criteria, determine mass balance, and ensure that degradation pathways do not elevate Impurity G levels above the unspecified impurity threshold (typically ≤0.10% under ICH Q3B).

Cross-Pharmacopoeia Harmonization: USP-EP Impurity Cross-Referencing for Global Terazosin Filings

Pharmaceutical companies seeking simultaneous FDA and EMA approval for terazosin hydrochloride must reconcile the USP monograph (which defines related compounds A, B, C) with the EP monograph (which defines impurities A through K, including Impurity G/6-O-desmethyl terazosin) [1][3]. 6-O-desmethyl terazosin has no direct USP equivalent, yet its presence in API batches must be controlled for EP compliance. Procuring this standard enables cross-validation of USP and EP methods, determination of whether USP-related compound limits adequately capture the 6-O-desmethyl impurity, and establishment of a global impurity control strategy that satisfies both regulatory frameworks.

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